Methyl 2-(quinolin-2-yl)propanoate
Overview
Description
“Methyl 2-(quinolin-2-yl)propanoate” is a chemical compound with the CAS Number: 97479-86-2 . It has a molecular weight of 215.25 and its IUPAC name is this compound . The compound is stored at room temperature and is in liquid form .
Synthesis Analysis
The synthesis of quinoline derivatives, including “this compound”, has been a subject of interest in the field of medicinal chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C13H13NO2/c1-9(13(15)16-2)11-8-7-10-5-3-4-6-12(10)14-11/h3-9H,1-2H3 . This indicates that the compound consists of a quinoline ring attached to a propanoate group.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 215.25 .Scientific Research Applications
Analytical Methods for Quality Control
"Methyl 2-(quinolin-2-yl)propanoate" and its derivatives are explored for their antimicrobial properties due to molecular similarities with fluoroquinolone antibiotics. Analytical methods such as 13C NMR-spectroscopy, liquid chromatography-mass spectrometry (LC-MS/MS), UV-, and IR-spectroscopy are vital for quality control of these active pharmaceutical ingredients (APIs), ensuring the development of effective antimicrobial drugs (Zubkov et al., 2016).
Antileukotrienic Agents
Compounds derived from "this compound" have been synthesized for potential application as antileukotrienic drugs. These compounds, through specific synthetic pathways involving heterogeneous copper catalysts and catalytic hydrogenation, exhibit inhibitory activities against platelet aggregation, suggesting their utility in preventing thrombosis-related diseases (Jampílek et al., 2004).
Amides Synthesis and Biological Activity Prediction
The creation of new amides from derivatives of "this compound" extends molecular diversity for potential pharmaceutical applications. These compounds have been synthesized with an aim towards enhancing biological activities, including antimicrobial properties, through in silico prediction methods (Ruschak et al., 2016).
Antimicrobial Activity through Ultrasound- and Microwave-Assisted Synthesis
The ultrasound- and microwave-assisted synthesis of derivatives involving "this compound" leads to compounds with significant antimicrobial activity. This innovative synthetic approach accelerates the chemical reactions, offering a faster route to obtaining compounds with potential application in combating bacterial and fungal infections (Ashok et al., 2014).
Anticoagulant Activity
Derivatives of "this compound" have been investigated for their potential as anticoagulants. Specific compounds have shown to inhibit blood coagulation factors Xa and XIa, presenting a promising avenue for developing new anticoagulant medications (Potapov et al., 2021).
Safety and Hazards
Future Directions
The future directions for “Methyl 2-(quinolin-2-yl)propanoate” and other quinoline derivatives involve the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . The swift development of new molecules containing this nucleus has generated many research reports in a brief span of time .
Properties
IUPAC Name |
methyl 2-quinolin-2-ylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9(13(15)16-2)11-8-7-10-5-3-4-6-12(10)14-11/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYFPOZMSYZJRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2C=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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